Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely recognized for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chlorothiophene, followed by amination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of ethyl 2-amino-4-chloro-5-aminothiophene-3-carboxylate.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-chloro-5-nitrobenzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Ethyl 2-amino-4-chloro-5-nitropyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine analogs. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.
Properties
CAS No. |
90312-17-7 |
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Molecular Formula |
C7H7ClN2O4S |
Molecular Weight |
250.66 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-2-14-7(11)3-4(8)6(10(12)13)15-5(3)9/h2,9H2,1H3 |
InChI Key |
OYNAZLBKBMPJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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